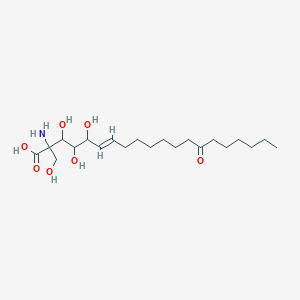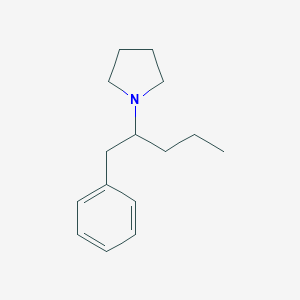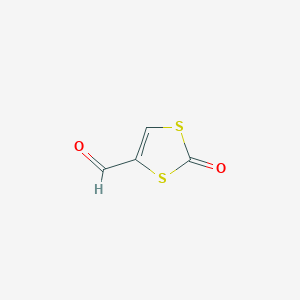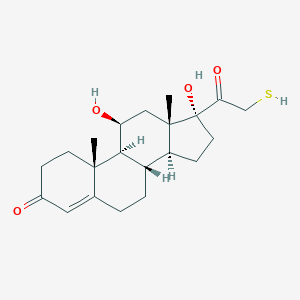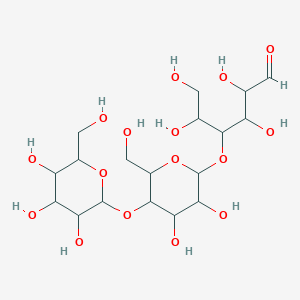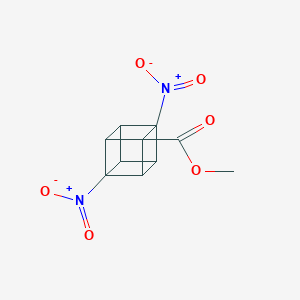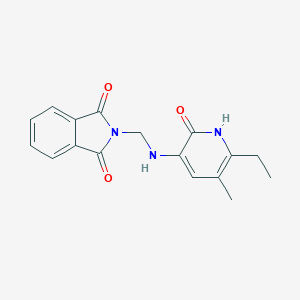
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one, also known as Phthalimido-methyl-pyridone (PMP), is a synthetic compound that has been the subject of extensive scientific research. It is a pyridone derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The exact mechanism of action of PMP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes, as mentioned above. PMP has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
PMP has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. PMP has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PMP in lab experiments is its high purity and stability. PMP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using PMP is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on PMP. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are also needed to elucidate the exact mechanism of action of PMP and to explore its potential applications in other scientific research fields.
Conclusion:
In conclusion, PMP is a synthetic compound that has shown promising results in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have inhibitory effects on the activity of several enzymes. PMP has also been reported to have anti-cancer activity and various biochemical and physiological effects. While there are some limitations to using PMP in lab experiments, its potential applications in therapeutic settings make it a promising area of research for the future.
Synthesis Methods
The synthesis of PMP involves the reaction of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one with phthalic anhydride in the presence of a base. The reaction yields PMP as a white crystalline solid. The purity of PMP can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
PMP has been extensively studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on the activity of several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. PMP has also been reported to have anti-cancer activity, as it inhibits the growth of cancer cells in vitro.
properties
CAS RN |
143745-81-7 |
|---|---|
Product Name |
3-(N-(Phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one |
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-[[(6-ethyl-5-methyl-2-oxo-1H-pyridin-3-yl)amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N3O3/c1-3-13-10(2)8-14(15(21)19-13)18-9-20-16(22)11-6-4-5-7-12(11)17(20)23/h4-8,18H,3,9H2,1-2H3,(H,19,21) |
InChI Key |
QOUSSLJUEXJDBB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C(=O)N1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1)NCN2C(=O)C3=CC=CC=C3C2=O)C |
Other CAS RN |
143745-81-7 |
synonyms |
3-(N-(phthalimidomethyl)amino)-5-ethyl-6-methylpyridin-2-(1H)-one 3-PAEMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



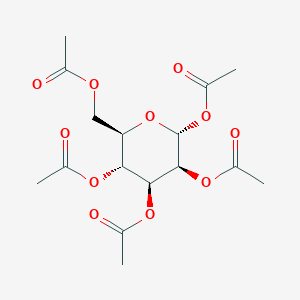

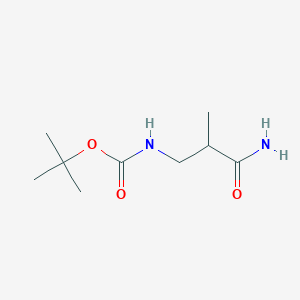
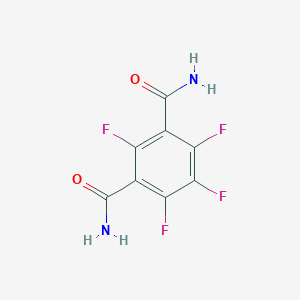
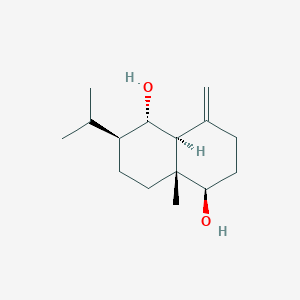
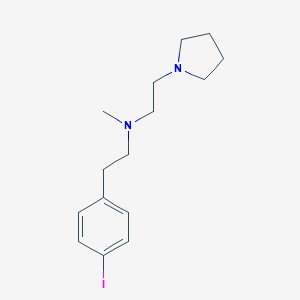
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)
